molecular formula C9H12FN3OS B14089289 (R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide

(R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide

Katalognummer: B14089289
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: ANUAFQXAJLIYMG-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide is a synthetic organic compound that features a fluoropyrimidine moiety and a sulfinamide group. Compounds containing fluoropyrimidine are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of a 5-fluoropyrimidine derivative with a sulfinamide precursor. The reaction conditions may include the use of a base to deprotonate the sulfinamide, facilitating its nucleophilic attack on the electrophilic carbon of the fluoropyrimidine derivative. Solvents such as dichloromethane or tetrahydrofuran might be used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide.

    Reduction: The fluoropyrimidine moiety can be reduced under specific conditions.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Reduced fluoropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds containing fluoropyrimidine are often studied for their potential as enzyme inhibitors or as part of nucleic acid analogs.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential as therapeutic agents, particularly in the treatment of cancer or viral infections.

Industry

In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluoropyrimidine moiety could interact with nucleic acids or proteins, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluorouracil: A well-known fluoropyrimidine used in cancer treatment.

    Sulfinamide derivatives: Compounds containing the sulfinamide group, which can have various biological activities.

Uniqueness

(R,E)-N-((5-fluoropyrimidin-2-yl)methylene)-2-methylpropane-2-sulfinamide is unique due to its specific combination of a fluoropyrimidine moiety and a sulfinamide group, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C9H12FN3OS

Molekulargewicht

229.28 g/mol

IUPAC-Name

(R)-N-[(5-fluoropyrimidin-2-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C9H12FN3OS/c1-9(2,3)15(14)13-6-8-11-4-7(10)5-12-8/h4-6H,1-3H3/t15-/m1/s1

InChI-Schlüssel

ANUAFQXAJLIYMG-OAHLLOKOSA-N

Isomerische SMILES

CC(C)(C)[S@@](=O)N=CC1=NC=C(C=N1)F

Kanonische SMILES

CC(C)(C)S(=O)N=CC1=NC=C(C=N1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.